3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid
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Overview
Description
3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be utilized in drug development, catalysis, and material synthesis.
Preparation Methods
The synthesis of 3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid involves multiple steps. One common synthetic route includes the reaction of 4-(benzenesulfonamido)benzaldehyde with a thiol compound under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid can be compared with other similar compounds, such as:
4-(Benzenesulfonamido)benzaldehyde: A precursor in the synthesis of the compound.
Thiols: Compounds containing a sulfhydryl group, used in the synthesis of this compound.
Sulfoxides and Sulfones: Oxidation products of the compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c19-16(12-24-11-10-17(20)21)13-6-8-14(9-7-13)18-25(22,23)15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHBFLEYZUPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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